2-Chloro-4-ethoxybenzaldehyde

Description

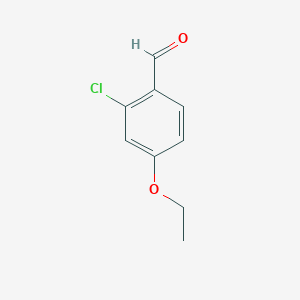

2-Chloro-4-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the ortho-position (C2) and an ethoxy group at the para-position (C4) relative to the aldehyde functional group. This structural arrangement confers unique physicochemical and reactivity properties, making it valuable in organic synthesis, pharmaceutical intermediates, and material science. The ethoxy group enhances lipophilicity and steric bulk compared to simpler benzaldehydes, while the chlorine atom influences electronic effects (e.g., electron-withdrawing nature) that modulate reaction pathways such as nucleophilic aromatic substitution or electrophilic additions .

Commercial availability of this compound is noted by suppliers like CymitQuimica, which offers it in milligram to multi-gram quantities for research and production applications .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOPPYKPFJLRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245368-31-4 | |

| Record name | 2-chloro-4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The ethoxy group in this compound increases lipophilicity compared to 4-Hydroxybenzaldehyde (hydroxyl group), which is more polar and water-soluble . This difference impacts their utility: the ethoxy variant is preferred in hydrophobic reaction environments, while the hydroxy analog is suited for biological applications. Chlorine vs. However, the methyl group lacks the electron-donating resonance effect of ethoxy, altering electronic profiles .

Biological Activity: 4-Hydroxybenzaldehyde demonstrates significant bioactivity, including inhibition of nitric oxide production (anti-inflammatory) and antimicrobial effects against Staphylococcus aureus .

Industrial and Synthetic Utility :

- This compound’s chlorine atom facilitates directed metalation or cross-coupling reactions, making it a versatile synthon. Comparatively, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid (a fluorinated analog) is prioritized in drug discovery for metabolic stability but requires specialized synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.